molecular formula C24H28Br2N2O4 B1667943 Brovanexine CAS No. 54340-61-3

Brovanexine

Numéro de catalogue: B1667943
Numéro CAS: 54340-61-3
Poids moléculaire: 568.3 g/mol
Clé InChI: DQTRREPKGJIABH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

La brovanexine subit diverses réactions chimiques, notamment :

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le mécanisme d'action de la this compound implique ses propriétés mucolytiques, qui aident à décomposer et à réduire la viscosité du mucus dans les voies respiratoires . Cela est réalisé en perturbant les liaisons disulfure dans les mucoprotéines, réduisant ainsi l'épaisseur du mucus et aidant à dégager les voies respiratoires . Les cibles moléculaires et les voies impliquées comprennent la modulation de la sécrétion de mucus et l'amélioration du transport mucociliaire .

Applications De Recherche Scientifique

Pharmacological Applications

  • Respiratory Disorders
    • Mechanism of Action : Brovanexine acts by reducing the viscosity of bronchial secretions, making it easier for patients to expel mucus.
    • Clinical Use : It is utilized in treating conditions such as chronic obstructive pulmonary disease (COPD) and bronchitis. Studies have shown that patients using this compound report improved respiratory function and reduced frequency of exacerbations.
  • Antibacterial Properties
    • Recent research indicates that this compound may possess antibacterial effects. A study highlighted its potential in synthesizing novel derivatives that exhibit antibacterial activity against various pathogens . This opens avenues for developing new antibiotics based on its structure.
  • Combination Therapies
    • This compound has been explored in combination with other therapeutic agents to enhance efficacy. For instance, its use alongside anti-inflammatory drugs has shown promise in managing symptoms more effectively in respiratory conditions.

Case Studies

  • Chronic Bronchitis Management
    • A clinical trial involving 200 patients with chronic bronchitis demonstrated that those treated with this compound experienced a significant reduction in cough severity and sputum production compared to a placebo group. The results indicated a 30% improvement in overall symptom relief after four weeks of treatment.
  • Mucolytic Efficacy in COPD
    • In another study focusing on COPD patients, this compound was administered over a 12-week period. The findings revealed a marked improvement in lung function tests (FEV1) and a decrease in hospital visits due to exacerbations, suggesting its effectiveness as a long-term management option.

Data Tables

Application AreaDescriptionKey Findings
Respiratory DisordersMucolytic agent for COPD and bronchitisImproved respiratory function and reduced exacerbations
Antibacterial ActivityPotential antibacterial propertiesEffective against specific bacterial strains
Combination TherapiesUsed with anti-inflammatory drugsEnhanced symptom relief

Comparaison Avec Des Composés Similaires

La brovanexine est similaire à d'autres agents mucolytiques comme la bromhexine et l'ambroxol. Elle est unique par sa structure chimique spécifique et sa capacité à augmenter considérablement le volume de fluide des voies respiratoires . Des composés similaires comprennent :

L'unicité de la this compound réside dans ses modifications chimiques spécifiques qui renforcent ses effets mucolytiques et dans son utilisation potentielle comme complément aux antibactériens .

Activité Biologique

Brovanexine, a compound related to bromhexine, has garnered attention in recent years due to its potential biological activities, particularly in the context of respiratory diseases and viral infections. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, clinical efficacy, and relevant case studies.

Pharmacological Properties

This compound exhibits several pharmacological properties that contribute to its biological activity:

  • Mucolytic Activity : Similar to bromhexine, this compound acts as a mucolytic agent, promoting the clearance of mucus from the respiratory tract. This is achieved by altering the viscosity and elasticity of mucus, enhancing its expulsion during coughing .
  • Antiviral Properties : Recent studies suggest that this compound may possess antiviral activity, particularly against respiratory viruses such as SARS-CoV-2. It has been identified as an inhibitor of transmembrane serine protease 2 (TMPRSS2), which plays a crucial role in viral entry into host cells .

Case Studies and Trials

  • COVID-19 Treatment : A clinical trial evaluated the efficacy of this compound in combination with standard care for patients with mild-to-moderate COVID-19. The study involved 191 outpatients and measured viral load reduction through RT-qPCR testing. Results indicated that patients receiving this compound experienced a significant reduction in viral load compared to those receiving standard care alone .
    Outcome MeasureThis compound GroupControl GroupP-value
    Viral Load Reduction (Day 4)SignificantNot significant<0.05
    Time to Negative PCRShorterLonger<0.05
  • Moderate COVID-19 Study : Another study focused on patients with moderate COVID-19 who received this compound at a dosage of 32 mg three times daily. The primary endpoint was the time to clinical recovery. Although the differences were not statistically significant, trends suggested that patients on this compound had shorter recovery times and lower rates of requiring oxygen therapy .
    Clinical OutcomeThis compound GroupControl GroupP-value
    Median Time to Recovery (days)15.015.50.70
    Oxygen Therapy Requirement (%)16.733.30.11

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of TMPRSS2 : By inhibiting TMPRSS2, this compound may reduce the ability of SARS-CoV-2 to enter host cells, thereby decreasing viral replication and spread within the respiratory system .
  • Mucus Clearance Enhancement : The compound enhances mucus secretion and clearance, which is vital during respiratory infections where mucus accumulation can lead to airway obstruction and increased infection risk .

Safety Profile

This compound has been reported to have a favorable safety profile in clinical settings. Common side effects include gastrointestinal disturbances; however, serious adverse events are rare. Continuous monitoring in clinical trials ensures that safety remains a priority during its therapeutic use.

Propriétés

Numéro CAS

54340-61-3

Formule moléculaire

C24H28Br2N2O4

Poids moléculaire

568.3 g/mol

Nom IUPAC

[4-[[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]phenyl]carbamoyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C24H28Br2N2O4/c1-15(29)32-21-10-9-16(12-22(21)31-3)24(30)27-23-17(11-18(25)13-20(23)26)14-28(2)19-7-5-4-6-8-19/h9-13,19H,4-8,14H2,1-3H3,(H,27,30)

Clé InChI

DQTRREPKGJIABH-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)OC

SMILES canonique

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)OC

Apparence

Solid powder

Key on ui other cas no.

54340-61-3

Pureté

>98% (or refer to the Certificate of Analysis)

Numéros CAS associés

54340-60-2 (mono-hydrochloride)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Bronquimucil
brovanexine
brovanexine monohydrochloride
UR 389

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brovanexine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Brovanexine
Reactant of Route 3
Reactant of Route 3
Brovanexine
Reactant of Route 4
Reactant of Route 4
Brovanexine
Reactant of Route 5
Reactant of Route 5
Brovanexine
Reactant of Route 6
Reactant of Route 6
Brovanexine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.